2',3'-Dideoxyinosine-[2',3'-3H]
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Overview
Description
2’,3’-Dideoxyinosine-[2’,3’-3H] is a synthetic nucleoside analogue, which is a modified form of inosine where the hydroxyl groups at the 2’ and 3’ positions of the ribose sugar are replaced by hydrogen atoms. This compound is often used in scientific research, particularly in the study of nucleoside analogues and their effects on biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxyinosine-[2’,3’-3H] typically involves the tritiation of 2’,3’-Dideoxyinosine. The process includes the replacement of hydrogen atoms with tritium, a radioactive isotope of hydrogen. The reaction conditions often require the use of a tritiation catalyst and a controlled environment to ensure the incorporation of tritium into the molecule .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxyinosine-[2’,3’-3H] follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle radioactive materials and ensure the safety and purity of the final product. The production is carried out under strict regulatory guidelines to prevent contamination and ensure the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dideoxyinosine-[2’,3’-3H] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleoside analogues .
Scientific Research Applications
2’,3’-Dideoxyinosine-[2’,3’-3H] has several scientific research applications:
Chemistry: Used as a model compound to study nucleoside analogues and their chemical properties.
Biology: Employed in research on nucleic acid metabolism and the effects of nucleoside analogues on cellular processes.
Medicine: Investigated for its potential antiviral properties, particularly against retroviruses like HIV.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control processes .
Mechanism of Action
The mechanism of action of 2’,3’-Dideoxyinosine-[2’,3’-3H] involves its incorporation into nucleic acids, where it acts as a chain terminator. By replacing the hydroxyl groups with hydrogen atoms, the compound prevents the formation of phosphodiester linkages necessary for the elongation of nucleic acid chains. This inhibition of nucleic acid synthesis can disrupt viral replication and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine: Another nucleoside analogue with similar properties but different base structure.
2’,3’-Dideoxycytidine: A nucleoside analogue used in antiviral research.
Didanosine: A well-known nucleoside reverse transcriptase inhibitor used in the treatment of HIV
Uniqueness
2’,3’-Dideoxyinosine-[2’,3’-3H] is unique due to its specific modifications and the incorporation of tritium, which allows for radioactive tracing in biochemical studies. This makes it particularly valuable in research applications where tracking the incorporation and metabolism of nucleoside analogues is essential .
Properties
Molecular Formula |
C10H12N4O3 |
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Molecular Weight |
240.24 g/mol |
IUPAC Name |
9-[(2R,5S)-5-(hydroxymethyl)-3,4-ditritiooxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m0/s1/i1T,2T/t1?,2?,6-,7+ |
InChI Key |
BXZVVICBKDXVGW-WPZAPVFUSA-N |
Isomeric SMILES |
[3H]C1[C@H](O[C@H](C1[3H])N2C=NC3=C2N=CNC3=O)CO |
Canonical SMILES |
C1CC(OC1CO)N2C=NC3=C2N=CNC3=O |
Origin of Product |
United States |
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